2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride
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Overview
Description
2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is a heterocyclic organic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the reaction of 2-aminophenol with hexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then cyclized to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve solventless synthesis methods, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain reaction stoichiometry. This method offers better yield and purity compared to traditional solvent-based methods .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl chloride group under mild conditions.
Major Products
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to its hexyl substituent, which imparts distinct physicochemical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for specialized applications.
Properties
CAS No. |
61545-91-3 |
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Molecular Formula |
C15H18ClNO3 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
2-hexyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride |
InChI |
InChI=1S/C15H18ClNO3/c1-2-3-4-5-6-13-15(19)17-11-9-10(14(16)18)7-8-12(11)20-13/h7-9,13H,2-6H2,1H3,(H,17,19) |
InChI Key |
MVXNWOJUKKFRFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
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